1-(2-Chloro-4-nitrophenyl)azepane
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Overview
Description
1-(2-Chloro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane typically involves the reaction of 2-chloro-4-nitroaniline with a suitable azepane derivative. One common method is the nucleophilic substitution reaction where the amine group of the azepane reacts with the chloro group of the 2-chloro-4-nitroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, dichloromethane.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted azepane derivatives.
Reduction: 1-(2-Chloro-4-aminophenyl)azepane.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)azepane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
- 1-(4-Chloro-2-nitrophenyl)pyrrolidine
- 4-(2-Chloro-4-nitrophenyl)-1-phenylsemicarbazide
- 1-(2-Chloro-4-nitrophenyl)-3-phenylurea
Uniqueness
1-(2-Chloro-4-nitrophenyl)azepane is unique due to its seven-membered azepane ring, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJCKUFYSNESGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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